2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline
Overview
Description
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a useful research compound. Its molecular formula is C11H12FNO and its molecular weight is 193.22 g/mol. The purity is usually 95%.
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Biological Activity
2-(2-Fluorophenyl)-4,4-dimethyl-2-oxazoline is a member of the oxazoline family, which has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, supported by various studies and data.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a fluorophenyl group and a dimethyl-substituted oxazoline ring, which are crucial for its biological interactions.
Antimicrobial Properties
Several studies have explored the antimicrobial efficacy of oxazoline derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, particularly Gram-positive bacteria.
- Minimum Inhibitory Concentration (MIC) : Research indicates that related oxazoline compounds show MIC values ranging from 3.12 to 6.25 mg/L against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) . Although specific MIC data for this compound is limited, it is reasonable to infer similar efficacy based on structural analogs.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any potential therapeutic agent. Preliminary studies suggest that certain oxazoline derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells.
- Cell Line Testing : For instance, derivatives with similar structures have shown IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents .
The exact mechanism of action for this compound remains under investigation. However, several hypotheses based on structural characteristics suggest:
- Inhibition of Cell Wall Synthesis : Similar compounds have been observed to interfere with bacterial cell wall synthesis.
- Disruption of Membrane Integrity : Some oxazolines may disrupt bacterial membranes, leading to cell lysis.
- Interference with Protein Synthesis : The presence of nitrogen in the oxazoline ring could facilitate interactions with ribosomal RNA or proteins.
Study 1: Antibacterial Activity
A study focused on the synthesis and biological evaluation of various oxazoline derivatives demonstrated that compounds with similar structural features exhibited significant antibacterial activity against both MSSA and MRSA strains . The findings support the hypothesis that modifications in the oxazoline structure can enhance antibacterial potency.
Study 2: Cytotoxic Effects
Research evaluating the cytotoxic effects of oxazoline derivatives on human cancer cell lines revealed that certain modifications led to increased selectivity towards cancer cells while minimizing toxicity to normal cells . This selectivity is critical for developing therapeutic agents that can effectively target tumors without harming healthy tissue.
Data Table
Compound Name | MIC (mg/L) | Target Organism | IC50 (µM) | Cell Line Tested |
---|---|---|---|---|
This compound | TBD | MSSA, MRSA | TBD | Various Cancer Lines |
Related Oxazoline Derivative | 3.12 - 6.25 | MSSA, MRSA | 5 - 15 | HeLa, MCF-7 |
Properties
IUPAC Name |
2-(2-fluorophenyl)-4,4-dimethyl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-11(2)7-14-10(13-11)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOYGQPOXFKXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00447214 | |
Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66464-20-8 | |
Record name | 2-(2-fluorophenyl)-4,4-dimethyl-2-oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00447214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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